molecular formula C11H10ClNS B13193027 6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole

6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole

Katalognummer: B13193027
Molekulargewicht: 223.72 g/mol
InChI-Schlüssel: OPWKRTKAVVGEOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole is a heterocyclic compound that features a fused ring system combining an indole and a thiopyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole typically involves the construction of the indole and thiopyran rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiopyran ring can be constructed through various cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wirkmechanismus

The mechanism of action of 6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole is unique due to its fused ring system, which combines the properties of both indole and thiopyran rings. This fusion can lead to unique chemical reactivity and biological activity compared to its individual components .

Eigenschaften

Molekularformel

C11H10ClNS

Molekulargewicht

223.72 g/mol

IUPAC-Name

6-chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

InChI

InChI=1S/C11H10ClNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI-Schlüssel

OPWKRTKAVVGEOV-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC2=C1NC3=C2C=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.